Oxolan-3-ylmethylchloroformate
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Overview
Description
Oxolan-3-ylmethylchloroformate, also known as tetrahydrofuran-3-yl carbonochloridate, is a chemical compound with the molecular formula C5H7ClO3. It is a liquid at room temperature and is used in various chemical synthesis processes. The compound is known for its reactivity, particularly in forming esters and other derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxolan-3-ylmethylchloroformate can be synthesized through the reaction of tetrahydrofuran with phosgene. The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:
Tetrahydrofuran+Phosgene→this compound+HCl
This reaction requires an inert atmosphere and low temperatures to prevent the decomposition of phosgene and ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors is common to maintain consistent quality and yield. Safety measures are crucial due to the toxic nature of phosgene.
Chemical Reactions Analysis
Types of Reactions
Oxolan-3-ylmethylchloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form esters and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form tetrahydrofuran and hydrochloric acid.
Reduction: It can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.
Catalysts: Acid or base catalysts can be used to accelerate the reactions.
Solvents: Organic solvents like dichloromethane and toluene are often used to dissolve the reactants and control the reaction environment.
Major Products
The major products formed from these reactions include esters, amides, and thiol esters, depending on the nucleophile used.
Scientific Research Applications
Oxolan-3-ylmethylchloroformate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of oxolan-3-ylmethylchloroformate involves its reactivity with nucleophiles. The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Methyl chloroformate: Similar in structure but with a methyl group instead of the oxolan-3-yl group.
Ethyl chloroformate: Similar in structure but with an ethyl group instead of the oxolan-3-yl group.
Phenyl chloroformate: Similar in structure but with a phenyl group instead of the oxolan-3-yl group.
Uniqueness
Oxolan-3-ylmethylchloroformate is unique due to the presence of the tetrahydrofuran ring, which imparts different reactivity and properties compared to other chloroformates. This makes it particularly useful in specific synthetic applications where the ring structure is advantageous.
Properties
Molecular Formula |
C6H9ClO3 |
---|---|
Molecular Weight |
164.59 g/mol |
IUPAC Name |
oxolan-3-ylmethyl carbonochloridate |
InChI |
InChI=1S/C6H9ClO3/c7-6(8)10-4-5-1-2-9-3-5/h5H,1-4H2 |
InChI Key |
PHQKIUPPNNKRHG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1COC(=O)Cl |
Origin of Product |
United States |
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